Specific Binding Kinetics: [³H]-CPT vs. Unlabeled CPT in Equilibrium Dialysis
The use of [³H]-CPT provides definitive, quantitative evidence of its unique binding mechanism, which is not achievable with unlabeled CPT. In an equilibrium dialysis assay, [³H]-CPT demonstrated reversible binding exclusively to a pre-formed DNA-Topoisomerase I binary complex, exhibiting no measurable binding to isolated Topoisomerase I enzyme or to DNA alone [1]. This key experiment, which relies entirely on the quantitation of the tritium label, established the ternary complex binding model for camptothecins and cannot be replicated with unlabeled CPT due to the lack of a sensitive detection method for low-concentration, non-covalent interactions.
| Evidence Dimension | Binding target specificity (equilibrium dialysis) |
|---|---|
| Target Compound Data | Reversible binding to Topoisomerase I-DNA complex |
| Comparator Or Baseline | No binding to isolated Topoisomerase I or isolated DNA |
| Quantified Difference | Qualitative (Yes/No binding) |
| Conditions | Equilibrium dialysis assay using purified mammalian Topoisomerase I and radiolabeled [³H]-camptothecin |
Why This Matters
This evidence validates [³H]-CPT as an essential and irreplaceable probe for confirming target engagement and elucidating the unique ternary complex mechanism, a capability that unlabeled CPT lacks for high-sensitivity in vitro binding studies.
- [1] Hertzberg RP, Caranfa MJ, Hecht SM. On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex. Biochemistry. 1989;28(11):4629-4638. View Source
